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This technical guide provides an in-depth overview of the thermodynamic modeling of the

Iridium-Molybdenum (Ir-Mo) binary system. Given the limited availability of experimental

thermodynamic data for this system, this guide focuses on the robust computational approach

combining first-principles calculations with the CALPHAD (CALculation of PHAse Diagrams)

methodology. This integrated approach provides a powerful framework for understanding

phase equilibria and thermodynamic properties, crucial for the design of novel high-

performance alloys.

Introduction to the Iridium-Molybdenum System
The Ir-Mo system is of significant interest for high-temperature applications due to the

exceptional high-temperature strength and corrosion resistance of iridium, combined with the

alloying potential of molybdenum to enhance processability and strength.[1][2] A fundamental

understanding of the phase diagram and thermodynamic properties is essential for the

development of new Ir-Mo based alloys.

The Ir-Mo binary system is characterized by the presence of eight phases: the liquid phase, a

face-centered cubic (Fcc_A1) solid solution rich in Iridium, a body-centered cubic (Bcc_A2)

solid solution rich in Molybdenum, and five intermetallic compounds: IrMo₃, IrMo, Ir₃Mo, ε, and

σ.[1]
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Thermodynamic Modeling Methodology
Due to a scarcity of experimental thermodynamic information, the modeling of the Ir-Mo system

relies heavily on a synergistic combination of first-principles quantum mechanical calculations

and the phenomenological CALPHAD approach.[1][2][3][4]

First-Principles Calculations
First-principles calculations, based on Density Functional Theory (DFT), serve as a predictive

tool to generate essential thermodynamic data where experimental values are unavailable.[1]

[2] This method is particularly valuable for determining the formation enthalpies of intermetallic

compounds and solid solutions at 0 K.

Experimental Protocol: First-Principles Calculations (as cited for the Ir-Mo system)

Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for

these calculations.

Method: The calculations are performed using the projector augmented-wave (PAW) method.

Functional: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof

(PBE) functional is typically employed for the exchange-correlation energy.

Procedure:

The total energies of the pure elements (Ir and Mo) in their stable crystal structures and

the intermetallic compounds in the Ir-Mo system are calculated.

For solid solutions (Fcc_A1 and Bcc_A2), the special quasirandom structures (SQS)

approach is used to model the random atomic arrangement at various compositions.

The formation enthalpy (ΔH) of a compound IrₓMo₁₋ₓ is then calculated using the following

formula: ΔH = E(IrₓMo₁₋ₓ) - xE(Ir) - (1-x)E(Mo) where E represents the total energy of the

respective phase.[2]

CALPHAD Methodology
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The CALPHAD method uses thermodynamic models to describe the Gibbs energy of each

phase in a system as a function of composition, temperature, and pressure. The parameters in

these models are optimized to fit available experimental data (such as phase boundaries) and

first-principles calculation results (such as formation enthalpies).

Experimental Protocol: CALPHAD Modeling (as cited for the Ir-Mo system)

Software: The PARROT module of the Thermo-Calc software package is utilized for the

thermodynamic parameter optimization.

Thermodynamic Models:

Solution Phases (Liquid, Fcc_A1, Bcc_A2): These phases are described by the

substitutional solution model, with the Gibbs energy expressed using the Redlich-Kister

polynomial.

Intermetallic Compounds: Stoichiometric compounds (like IrMo and Ir₃Mo) are treated as

line compounds. Phases with a homogeneity range (like IrMo₃, ε, and σ) are described

using the sublattice model.

Optimization Process:

The Gibbs energy of each phase is modeled, incorporating parameters for enthalpy,

entropy, and their dependence on composition and temperature.

The optimization process involves fitting these model parameters to the collected

experimental phase diagram data and the formation enthalpies obtained from first-

principles calculations.

This results in a self-consistent thermodynamic database for the binary system, which can

be used to calculate the phase diagram and other thermodynamic properties.

Quantitative Data for the Ir-Mo System
The following tables summarize the crystallographic, reaction, and thermodynamic data for the

Iridium-Molybdenum system, derived from the integrated computational approach.

Table 1: Crystallographic Data of Phases in the Ir-Mo System
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Phase Pearson Symbol Space Group Prototype

Fcc_A1 (Ir) cF4 Fm-3m Cu

Bcc_A2 (Mo) cI2 Im-3m W

Ir₃Mo cP4 Pm-3m AuCu₃

IrMo cP2 Pm-3m CsCl

IrMo₃ cP8 Pm-3m Cr₃Si

ε hP8 P6₃/mmc Mg

σ tP30 P4₂/mnm σ-CrFe

Source: Compiled from data in Huang et al. (2019).[1][2]

Table 2: Invariant Reactions in the Ir-Mo System

Reaction Temperature (°C) Composition (at.% Ir)

Liquid + Fcc_A1 ↔ ε 2300 ~76-78

Bcc_A2 + Liquid ↔ IrMo₃ 2110 ± 10 ~16-23

Liquid + IrMo₃ ↔ σ 2095 ± 15 -

Liquid ↔ σ + ε 2080 ± 5 ~37

σ ↔ ε + IrMo₃ 1975 ± 5 -

Source: Based on experimental data reported by Michalik and Brophy and cited in subsequent

assessments.[1]

Table 3: Calculated Enthalpies of Formation for Ir-Mo Intermetallic Compounds at 0 K

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://jmmab.com/wp-content/uploads/2020/02/1450-53392000001H-196.pdf
https://www.researchgate.net/publication/338481535_First-principles_and_CALPHAD-type_study_of_the_Ir-Mo_and_Ir-W_systems/fulltext/5e1721b2299bf10bc39e23da/First-principles-and-CALPHAD-type-study-of-the-Ir-Mo-and-Ir-W-systems.pdf
https://jmmab.com/wp-content/uploads/2020/02/1450-53392000001H-196.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Enthalpy of Formation (kJ/mol·atom)

Ir₃Mo -11.97

IrMo -18.75

IrMo₃ -13.04

ε (Ir₇₅Mo₂₅) -11.91

ε (Ir₆₂.₅Mo₃₇.₅) -15.42

σ (Ir₃₃.₃Mo₆₆.₇) -16.89

Source: First-principles calculation results from Huang et al. (2019).[1][2]

Visualizations of the Modeling Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow and

relationships within the thermodynamic modeling process for the Ir-Mo system.
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Computational workflow for thermodynamic assessment of the Ir-Mo system.
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Logical relationships in the CALPHAD modeling process for the Ir-Mo system.

Conclusion
The thermodynamic modeling of the Iridium-Molybdenum system, through the integration of

first-principles calculations and the CALPHAD method, provides a comprehensive and self-

consistent understanding of its phase behavior and thermodynamic properties. The data and

methodologies presented in this guide offer a foundational resource for materials scientists and

researchers engaged in the design and development of advanced Iridium-based alloys for

high-temperature applications. The generated thermodynamic database enables the reliable

calculation of phase diagrams and prediction of material properties, accelerating the materials

design cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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